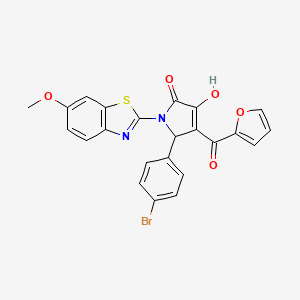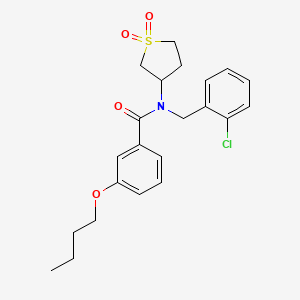![molecular formula C23H23N3O3 B12137957 Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate](/img/structure/B12137957.png)
Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the quinoline and pyridine intermediates. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the quinoline ring. This intermediate is then reacted with piperidine-4-carboxylic acid under esterification conditions to yield the final product. The reaction conditions often include the use of catalysts such as palladium or platinum and solvents like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions
Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenated quinoline derivatives with nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and various substituted quinoline compounds .
科学的研究の応用
Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors
作用機序
The mechanism of action of Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and pyridine rings allow the compound to bind to these targets, potentially inhibiting their activity. This binding can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used .
類似化合物との比較
Similar Compounds
- Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
- Ethyl 1-[(2-phenoxy-3-pyridinyl)carbonyl]-4-piperidinecarboxylate
- Ethyl 4-piperidinecarboxylate
Uniqueness
Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate is unique due to its combination of quinoline, pyridine, and piperidine rings. This structure provides a versatile scaffold for various chemical modifications, making it a valuable compound for research and development in multiple scientific fields .
特性
分子式 |
C23H23N3O3 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
ethyl 1-(2-pyridin-2-ylquinoline-4-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C23H23N3O3/c1-2-29-23(28)16-10-13-26(14-11-16)22(27)18-15-21(20-9-5-6-12-24-20)25-19-8-4-3-7-17(18)19/h3-9,12,15-16H,2,10-11,13-14H2,1H3 |
InChIキー |
XNAXWKUDYXNVTB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1Z)-1-(1,3-benzodioxol-5-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B12137877.png)


![2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12137922.png)
![5-(4-Butoxy-3-methoxyphenyl)-2-(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12137926.png)

![2-(3-Chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B12137934.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137941.png)

![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137954.png)
![4,6,7-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B12137964.png)
![5-(3,4-Dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12137967.png)
![N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12137981.png)

